molecular formula C23H38N2S B14138457 2-hexadecylsulfanyl-1H-benzimidazole

2-hexadecylsulfanyl-1H-benzimidazole

Cat. No.: B14138457
M. Wt: 374.6 g/mol
InChI Key: XZYXHAKUMKKFGX-UHFFFAOYSA-N
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Description

2-Hexadecylsulfanyl-1H-benzimidazole is a benzimidazole derivative featuring a sulfanyl group substituted at the 2-position with a hexadecyl (16-carbon) alkyl chain. The long alkyl chain may enhance lipophilicity, influencing membrane permeability and solubility compared to shorter-chain analogs.

Properties

Molecular Formula

C23H38N2S

Molecular Weight

374.6 g/mol

IUPAC Name

2-hexadecylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C23H38N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-23-24-21-18-15-16-19-22(21)25-23/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25)

InChI Key

XZYXHAKUMKKFGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,2-phenylenediamine with hexadecylthiol in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-Hexadecylsulfanyl-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hexadecylsulfanyl-1H-benzimidazole involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The hexadecylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its effects through multiple pathways, including the inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-hexadecylsulfanyl-1H-benzimidazole with three structurally related benzimidazole derivatives from the provided evidence.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole - Methyl (N1)
- Methylsulfanyl (C2)
C₉H₁₀N₂S 178.25 Short alkyl chain; moderate lipophilicity
2-(4-(2-Methyl-2-propanyl)phenyl)-1H-benzimidazole - 4-(tert-Butyl)phenyl (C2) Not Provided Not Provided Aryl substituent; potential steric hindrance
1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole - Methyl (N1)
- Methylsulfanyl (C2)
- Nitro (C6)
C₉H₉N₃O₂S 223.25 Electron-withdrawing nitro group; enhanced reactivity

Key Findings:

Alkyl Chain Length and Lipophilicity :

  • The hexadecyl chain in 2-hexadecylsulfanyl-1H-benzimidazole contrasts sharply with the methyl group in 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole . The longer chain likely increases lipophilicity (logP), improving membrane penetration but reducing aqueous solubility.

Substituent Type and Biological Activity: Aryl substituents (e.g., 2-(4-(2-Methyl-2-propanyl)phenyl) ) introduce steric bulk, which may hinder interactions with enzyme active sites compared to linear alkyl chains.

Positional Effects :

  • Substituents at the 6-position (e.g., nitro group in ) can alter electronic properties of the benzimidazole ring, influencing binding affinity to biological targets such as DNA or kinases.

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